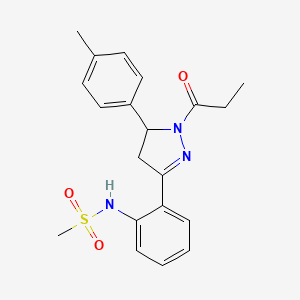![molecular formula C23H27N5O3 B2354728 methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate CAS No. 1171611-70-3](/img/structure/B2354728.png)
methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and are used as important synthons in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives involves various synthetic routes . For instance, one method involves the cyclization of amido-nitriles, a process that can be catalyzed by nickel . The reaction conditions are mild enough to include a variety of functional groups .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring attached to a piperazine ring via an acetamido linkage, and a benzoate group attached via a methyl group . The benzimidazole ring is a bicyclic compound made up of benzene and imidazole rings .
Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by its functional groups. For instance, the presence of the imidazole ring, which is amphoteric in nature, could allow it to participate in both acidic and basic reactions .
Applications De Recherche Scientifique
1. ACAT-1 Inhibitor for Treatment of Diseases
Methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate and related compounds have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). These inhibitors exhibit significant selectivity for human ACAT-1 over ACAT-2 and are considered promising for the treatment of diseases involving ACAT-1 overexpression, such as certain cardiovascular and neurodegenerative disorders (Shibuya et al., 2018).
2. Anticancer Activity
Derivatives of this compound have been synthesized and shown to possess in vitro anticancer activity against various human cancer cell lines, including cervical and breast carcinoma. The structure and anticancer activity relationship of these compounds have been supported by molecular docking studies, indicating their potential as therapeutic agents for cancer treatment (Boddu et al., 2018).
3. Corrosion Inhibition
Benzimidazole derivatives, similar in structure to the compound , have been studied for their role in corrosion inhibition. These compounds, including those with piperazine units, have shown effectiveness in protecting metals like N80 steel from corrosion in acidic environments. This application is significant in industrial settings, particularly in the maintenance of metal infrastructure (Yadav et al., 2016).
4. Anthelmintic Activity
Certain benzimidazole derivatives with piperazine groups have been synthesized and evaluated for their anthelmintic activity. These compounds have shown effectiveness against specific types of worms, offering potential applications in treating parasitic infections (Kumar & Sahoo, 2014).
5. Anti-inflammatory Applications
Some derivatives of methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown potential in in-vitro and in-vivo studies, suggesting their use as anti-inflammatory agents (Ahmed et al., 2017).
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities and potential applications in drug development, given the wide range of activities exhibited by imidazole derivatives . Additionally, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The specific interaction of this compound with its targets would depend on the nature of the target and the biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to the specific biological activities mentioned earlier.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body. The metabolism and excretion of this compound would depend on its specific chemical structure and the biological system in which it is present.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , the effects could be diverse and depend on the specific biological activity being exhibited.
Propriétés
IUPAC Name |
methyl 4-[[2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-26-20-6-4-3-5-19(20)25-21(26)15-27-11-13-28(14-12-27)16-22(29)24-18-9-7-17(8-10-18)23(30)31-2/h3-10H,11-16H2,1-2H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMPAPPRPMRTAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

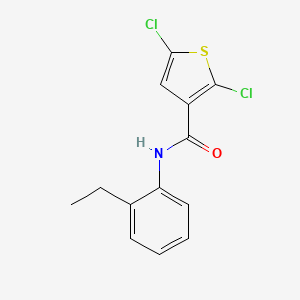

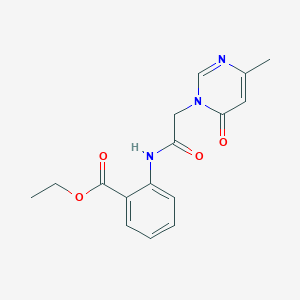
![(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2354652.png)
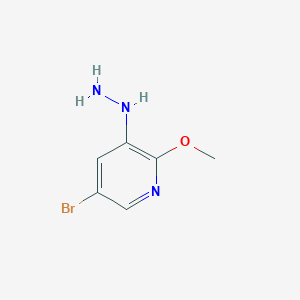
![3-Methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B2354655.png)
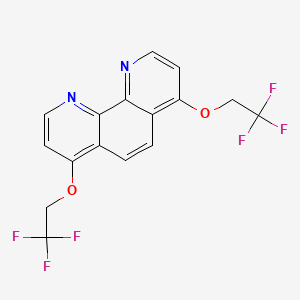
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2354657.png)

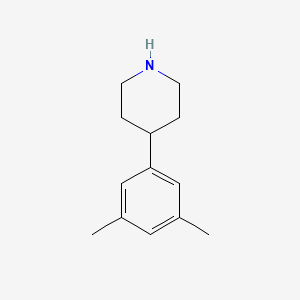

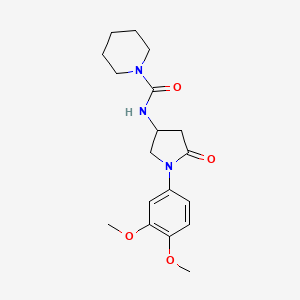
![3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2354664.png)
